molecular formula C13H10ClN3O3S B13682189 Ethyl 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-1H-pyrazole-4-carboxylate

Ethyl 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-1H-pyrazole-4-carboxylate

Cat. No.: B13682189
M. Wt: 323.76 g/mol
InChI Key: QCAQNCIERAAUSH-UHFFFAOYSA-N
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Description

Ethyl 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is known for its diverse applications in medicinal chemistry, particularly due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-1H-pyrazole-4-carboxylate typically involves the reaction of 6-chloro-2-aminobenzothiazole with ethyl 4-chloroacetoacetate under basic conditions. The reaction proceeds through a series of steps including cyclization and esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-1H-pyrazole-4-carboxylate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound may also interact with cellular pathways involved in inflammation and pain, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-1H-pyrazole-4-carboxylate stands out due to its unique combination of benzothiazole and pyrazole moieties, which contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C13H10ClN3O3S

Molecular Weight

323.76 g/mol

IUPAC Name

ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C13H10ClN3O3S/c1-2-20-12(19)8-6-15-17(11(8)18)13-16-9-4-3-7(14)5-10(9)21-13/h3-6,15H,2H2,1H3

InChI Key

QCAQNCIERAAUSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNN(C1=O)C2=NC3=C(S2)C=C(C=C3)Cl

Origin of Product

United States

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